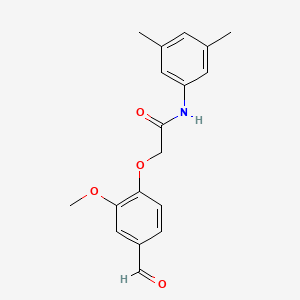
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, identified by CAS number 247592-84-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19NO4
- Molecular Weight : Approximately 313.35 g/mol
- Functional Groups : Acetamide, aldehyde, and methoxyphenoxy moieties
The presence of these functional groups suggests that this compound may interact with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, thereby altering signaling pathways that regulate cell growth and apoptosis.
- Cellular Pathways : The compound may influence processes such as apoptosis and cell proliferation, which are critical in cancer biology.
Biological Activity Studies
Research into the biological activity of this compound has revealed promising results in various areas:
Anticancer Activity
A study evaluating the anticancer properties of phenoxyacetamide derivatives indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines. The presence of the methoxy group was suggested to enhance the compound's ability to penetrate cellular membranes and exert its effects on intracellular targets .
Antimicrobial Properties
Investigations into the antimicrobial activity of related compounds showed that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Case Studies
-
Case Study on Anticancer Activity :
- A series of derivatives were synthesized and tested for their inhibitory potency towards monoamine oxidases (MAOs), which are important targets for antidepressant drugs. The study found that some derivatives exhibited IC50 values in the nanomolar range against MAO-A and MAO-B, indicating strong inhibitory effects .
-
Case Study on Antimicrobial Efficacy :
- In vitro studies demonstrated that certain phenoxyacetamide derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Structure | Anticancer and antimicrobial properties |
| N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Structure | Similar activities with variations in potency |
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-6-13(2)8-15(7-12)19-18(21)11-23-16-5-4-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUQTRNKCJBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













